4-Hydroxy-3-{(E)-[(4-nitrophenyl)methylidene]amino}benzene-1-sulfonamide
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Overview
Description
4-Hydroxy-3-{(E)-[(4-nitrophenyl)methylidene]amino}benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a nitrophenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-{(E)-[(4-nitrophenyl)methylidene]amino}benzene-1-sulfonamide typically involves the condensation of 4-nitrobenzaldehyde with 4-aminobenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-{(E)-[(4-nitrophenyl)methylidene]amino}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Hydroxy-3-{(E)-[(4-nitrophenyl)methylidene]amino}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-{(E)-[(4-nitrophenyl)methylidene]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrophenylacetic acid
- 4-Hydroxy-3-nitroacetophenone
Comparison
Compared to similar compounds, 4-Hydroxy-3-{(E)-[(4-nitrophenyl)methylidene]amino}benzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a nitrophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64073-91-2 |
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Molecular Formula |
C13H11N3O5S |
Molecular Weight |
321.31 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O5S/c14-22(20,21)11-5-6-13(17)12(7-11)15-8-9-1-3-10(4-2-9)16(18)19/h1-8,17H,(H2,14,20,21) |
InChI Key |
PLUWJCCILXNPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=CC(=C2)S(=O)(=O)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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